Ethyl 2-acetyl-4-methylpent-4-enoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
20962-70-3 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
ethyl 2-acetyl-4-methylpent-4-enoate |
InChI |
InChI=1S/C10H16O3/c1-5-13-10(12)9(8(4)11)6-7(2)3/h9H,2,5-6H2,1,3-4H3 |
InChI Key |
DVIFNSDZOSQUGX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC(=C)C)C(=O)C |
Canonical SMILES |
CCOC(=O)C(CC(=C)C)C(=O)C |
Other CAS No. |
20962-70-3 |
Origin of Product |
United States |
Fundamental Aspects of Ethyl 2 Acetyl 4 Methylpent 4 Enoate in Chemical Science
Significance of β-Ketoester Architectures in Organic Synthesis
β-Ketoesters are organic compounds characterized by a ketone functional group located at the beta position relative to an ester group. This unique structural arrangement imparts a versatile reactivity that makes them valuable building blocks in organic synthesis for creating complex molecules. nih.govlibretexts.org Their importance stems from several key factors:
Versatile Intermediates: β-Ketoesters serve as crucial intermediates in a wide array of chemical transformations. Their structure allows for multiple reaction pathways, including aldol (B89426) condensations and cyclizations, which are fundamental for constructing the carbon skeletons of more complex molecules. nih.gov
Acidity of α-Hydrogens: The hydrogen atoms on the carbon situated between the two carbonyl groups (the α-carbon) are particularly acidic. This acidity facilitates the formation of a resonance-stabilized enolate ion when treated with a base. jove.comaklectures.com This enolate is a potent nucleophile, readily participating in reactions like alkylation and acylation, thereby allowing for the introduction of various substituents. aklectures.comjove.com
Claisen Condensation: The Claisen condensation is a classic carbon-carbon bond-forming reaction that utilizes esters with α-hydrogens to produce β-ketoesters. libretexts.orgwikipedia.orgmasterorganicchemistry.com This reaction, along with its intramolecular variant, the Dieckmann condensation, is a cornerstone for synthesizing these valuable motifs. wikipedia.orgorganic-chemistry.org
Synthetic Utility: The dual functionality of β-ketoesters allows for their conversion into a variety of other functional groups through reactions such as hydrolysis and decarboxylation, which can yield ketones. aklectures.comjove.com This adaptability makes them indispensable in the synthesis of natural products, pharmaceuticals, and other complex organic molecules. researchgate.net Palladium-catalyzed reactions of allylic β-keto esters have further expanded their synthetic utility, offering novel methodologies for creating diverse chemical structures. nih.gov
Structural Features and Reactive Sites of Ethyl 2-acetyl-4-methylpent-4-enoate
While specific experimental data for this compound is sparse in the reviewed literature, its structural features and reactive sites can be inferred from its systematic name and the general principles of β-ketoester and unsaturated ester chemistry.
Key Structural Features:
β-Ketoester Core: The molecule contains the characteristic β-ketoester functionality, with an acetyl group (a ketone) at the C2 position relative to the ethyl ester group.
Unsaturation: A double bond is present between C4 and C5 (the pent-4-enoate (B1234886) nomenclature), making it an unsaturated ester.
Methyl Substitution: A methyl group is attached to the C4 position.
These features give rise to several potential reactive sites within the molecule:
Acidic α-Carbon: The carbon at the C2 position, situated between the two carbonyl groups, is the most acidic site. Deprotonation at this position would generate a resonance-stabilized enolate, which is a key intermediate for alkylation and other carbon-carbon bond-forming reactions.
Electrophilic Carbonyl Carbons: Both the ketone and the ester carbonyl carbons are electrophilic and susceptible to nucleophilic attack. The ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl.
Alkene Double Bond: The carbon-carbon double bond can undergo various addition reactions, such as hydrogenation or halogenation. Its position also makes it a potential site for conjugate addition reactions, depending on the reaction conditions and the nature of the nucleophile.
Ester Group: The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, or undergo transesterification in the presence of another alcohol. rsc.orgrsc.org
Keto-Enol Tautomerism:
Like other β-dicarbonyl compounds, this compound is expected to exhibit keto-enol tautomerism. researchgate.netlibretexts.orglibretexts.org In this equilibrium, a proton and a double bond shift to form the corresponding enol isomer. The equilibrium position is influenced by factors such as the solvent and temperature. In many cases, the keto form is predominant. libretexts.orglibretexts.org Spectroscopic studies on other β-keto esters have shown that both tautomers can be observed and that their relative amounts can be quantified. nih.gov
Current Research Landscape and Academic Inquiry into this compound
The current body of publicly accessible scientific literature contains very limited specific research focused exclusively on this compound (CAS No. 20962-70-3). epa.gov
A patent application mentions a structurally similar compound, ethyl-2-acetyl-2,4-dimethyl-pent-4-enoate, for its use as a fragrance component, and notes that its preparation can be achieved through known chemical reactions. nih.gov This suggests that while the synthesis of this compound may not be novel, its potential applications could be a subject of industrial interest.
The broader field of β,γ-unsaturated α-ketoesters and γ,δ-unsaturated β-keto esters is an active area of research. nih.govnih.govresearchgate.net Studies in this area explore their use as versatile synthons in asymmetric catalysis, for example, in Friedel-Crafts alkylations, Michael additions, and the synthesis of complex chiral molecules. nih.gov Research has also been conducted on the organocatalytic asymmetric peroxidation of γ,δ-unsaturated β-keto esters to produce chiral cycloperoxides. nih.gov
While these studies provide a framework for understanding the potential reactivity and applications of unsaturated β-keto esters, dedicated academic inquiry into the specific properties and reactions of this compound is not apparent in the reviewed literature. Further research would be necessary to fully characterize this compound and explore its potential in organic synthesis and other applications.
Advanced Synthetic Methodologies for Ethyl 2 Acetyl 4 Methylpent 4 Enoate and Its Analogues
Alkylating Strategies for Constructing the β-Ketoester Core
The formation of the carbon skeleton of Ethyl 2-acetyl-4-methylpent-4-enoate typically involves the alkylation of a β-ketoester precursor, such as ethyl acetoacetate (B1235776). The acidic nature of the α-hydrogen, situated between two carbonyl groups, facilitates its removal by a base to form a stabilized enolate, which can then act as a nucleophile. youtube.comyoutube.comrsc.org
Base-Mediated Carbon-Carbon Bond Formation (e.g., Potassium Carbonate Systems)
A common and effective method for the alkylation of β-ketoesters is the use of a base to generate the corresponding carbanion, which then undergoes nucleophilic substitution with an appropriate alkylating agent. lookchem.com While strong bases like alkali metal alkoxides, amides, and hydrides are traditionally used, they can lead to side reactions and require stringent reaction conditions.
Potassium carbonate (K2CO3) has emerged as a mild, efficient, and environmentally benign base for such transformations. google.com It is effective in promoting C-alkylation of active methylene (B1212753) compounds like ethyl acetoacetate. The reaction of ethyl acetoacetate with various electrophiles in the presence of potassium carbonate provides a convenient method for elongating the carbon chain to form both linear and cyclic structures. For instance, the reaction of ethyl acetoacetate with α,β-unsaturated ketones in the presence of catalytic amounts of potassium carbonate can lead to the formation of cyclohexenone derivatives through a tandem Michael addition and intramolecular condensation. lookchem.com
Gas-liquid phase-transfer catalysis (G.L.-P.T.C.) represents another advancement, where reactions are carried out in the gaseous state using potassium carbonate as the base, eliminating the need for solvents. researchgate.net This technique has been successfully applied to the alkylation of ethyl acetoacetate. researchgate.net
Table 1: Base-Mediated Alkylation of Ethyl Acetoacetate
| Base System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Potassium Carbonate (K2CO3) | C-alkylation of active methylene compounds | Mild, efficient, environmentally friendly, avoids strong bases. | google.com |
| K2CO3 in G.L.-P.T.C. | Gas-phase alkylation | Solvent-free conditions, no stirring required. | researchgate.net |
Palladium-Catalyzed Allylation of Pronucleophiles
Palladium-catalyzed reactions, particularly the Tsuji-Trost allylation, offer a powerful and versatile method for the formation of carbon-carbon bonds under neutral conditions. wikipedia.org This reaction involves the palladium-catalyzed allylation of nucleophiles, including the enolates of β-ketoesters, with allylic compounds. researchgate.net The process proceeds via the formation of a π-allylpalladium complex, which is then attacked by the nucleophile. researchgate.net
This methodology is highly relevant for the synthesis of this compound and its analogues. For example, the reaction of ethyl acetoacetate with an appropriate allylic partner, such as allyl methyl carbonate, in the presence of a palladium catalyst can yield the desired allylated β-ketoester. A study demonstrated the synthesis of ethyl 2-acetyl-2-allylpent-4-enoate using palladium nanoparticles stabilized by poly(vinylpyrrolidone) in water, highlighting the potential for greener reaction conditions. researchgate.net
The scope of palladium-catalyzed reactions of allyl β-keto carboxylates is broad, leading to various products through transformations such as reductive elimination, β-hydrogen elimination, and intramolecular aldol (B89426) condensations. wikipedia.org This versatility allows for the synthesis of a wide range of β-alkylated ketones and esters. wikipedia.org
Catalytic Approaches in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Beyond palladium, other catalytic systems, including those based on molecular iodine and other transition metals, are valuable in the synthesis of β-ketoesters.
Role of Molecular Iodine in Synthetic Pathways
Molecular iodine has gained prominence as a mild Lewis acid catalyst for various organic transformations. researchgate.net An efficient procedure for the synthesis of β-ketoesters involves the reaction of aldehydes with ethyl diazoacetate, catalyzed by iodine at room temperature under solvent-free conditions. researchgate.net This method is advantageous due to the use of an easily available catalyst, mild reaction conditions, and high yields. researchgate.net Aromatic aldehydes, particularly those with electron-withdrawing groups, have been shown to afford high yields in this transformation. researchgate.net
While not a direct alkylation of a pre-existing β-ketoester, this approach provides a convergent route to the β-ketoester core structure. Iodine has also been employed as a catalyst in the oxidative rearrangement of α,β-unsaturated ketones and in the synthesis of α-ketoamides from unsaturated hydrocarbons, showcasing its versatility in organic synthesis. researchgate.netnih.gov
Investigation of Other Transition Metal Catalysis in Related Systems
Besides palladium, other transition metals have been investigated for their catalytic activity in the synthesis and derivatization of β-ketoesters.
Nickel: Nickelocene has been used as a catalyst for the amidation of β-ketoesters, allowing for the convergent synthesis of α-amidated products. nih.gov This method exhibits broad substrate tolerance for both aliphatic and aromatic substituents. nih.gov
Ruthenium and Iridium: Synergistic catalytic systems, such as a hybrid system of palladium and ruthenium complexes, have been developed for the asymmetric dehydrative condensation between allylic alcohols and β-ketoesters. nih.gov This allows for the mono-allylation of non-substituted β-ketoesters with high regio-, diastereo-, and enantioselectivity. nih.gov Iridium catalysts have also been shown to be effective in similar allylation reactions, often providing access to branched regioisomers that are complementary to those obtained with palladium catalysis. researchgate.net
Niobium and Molybdenum: Niobium pentachloride (NbCl5) and molybdenum(VI) dichloride dioxide have been reported as effective catalysts for the condensation of aldehydes with ethyl diazoacetate to produce β-ketoesters in good yields under mild conditions. organic-chemistry.org
Table 2: Transition Metal-Catalyzed Syntheses Related to β-Ketoesters
| Metal Catalyst | Reaction Type | Substrates | Key Outcome | Reference |
|---|---|---|---|---|
| Nickelocene | α-Amidation | β-Ketoesters and amides | Convergent synthesis of α-amidated materials. | nih.gov |
| Ruthenium/Palladium | Asymmetric Dehydrative Allylation | β-Ketoesters and allylic alcohols | High regio-, diastereo-, and enantioselectivity. | nih.gov |
| Iridium | Allylation | Active methylenes and allylic compounds | Access to branched regioisomers. | researchgate.net |
| Niobium(V) chloride | Condensation | Aldehydes and ethyl diazoacetate | Good yields of β-ketoesters under mild conditions. | organic-chemistry.org |
| Molybdenum(VI) dichloride dioxide | Condensation | Aldehydes and ethyl diazoacetate | High yields of β-ketoesters at room temperature. | organic-chemistry.org |
Enzymatic and Biocatalytic Routes for Derivatization
Enzymatic and biocatalytic methods are increasingly recognized for their high selectivity and environmentally friendly reaction conditions. In the context of β-ketoesters, these methods are particularly valuable for producing chiral molecules.
Lipases are a class of enzymes that have been extensively used for the kinetic resolution of racemic mixtures of esters and alcohols. nih.govacs.org For instance, lipase-catalyzed transesterification can achieve successful kinetic resolution of δ-hydroxy esters, and when combined with a ruthenium-catalyzed alcohol racemization, it leads to an efficient dynamic kinetic resolution with high enantiomeric excess. nih.gov Lipases, such as Lipase B from Candida antarctica (CalB), are also employed in the synthesis of functionalized polyesters. rsc.orgnih.govnih.gov
Baker's yeast (Saccharomyces cerevisiae) is another biocatalyst that has been utilized for the kinetic resolution of α-stereogenic carbonyl compounds, including the reduction of β-ketoesters. wikipedia.orgresearchgate.net Genetic engineering of baker's yeast has led to the development of modified strains that can reduce a range of β-ketoesters with high stereoselectivity, making various β-hydroxy ester building blocks readily available. researchgate.net Furthermore, Baeyer-Villiger monooxygenases from bacterial sources have shown excellent enantioselectivities in the kinetic resolution of β-hydroxyketones. nih.gov The α-hydroxylation of β-keto esters, a key transformation to access biologically active compounds, has also been achieved using whole-cell biocatalysis with manganese-oxidizing bacteria like Pseudomonas putida. researchgate.net
Biocatalytic Reductions of β-Ketoesters
Biocatalytic reduction of β-ketoesters to their corresponding β-hydroxyesters is a powerful tool in organic synthesis, offering high enantioselectivity under mild reaction conditions. This approach typically utilizes whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), or isolated enzymes like alcohol dehydrogenases (ADHs) and ketoreductases (KREDs). These biocatalysts can deliver chiral alcohols, which are valuable building blocks for pharmaceuticals and other fine chemicals. fda.gov
The reduction of the ketone functionality in β-ketoesters is often highly stereoselective. For instance, baker's yeast has been extensively used for the reduction of a variety of α-keto and β-keto esters, generally affording the corresponding (R)-alcohols with high enantiomeric excess. acs.orgnih.gov The efficiency and stereoselectivity of these reductions can be influenced by the substrate structure and reaction conditions. For example, the reduction of a series of alkyl esters derived from pyruvate (B1213749) and benzoylformate using baker's yeast showed that methyl esters gave the best yields and enantioselectivities. acs.org
Table 1: Representative Biocatalytic Reductions of Analogous β-Ketoesters
| Substrate | Biocatalyst | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Ethyl Pyruvate | Candida parapsilosis ATCC 7330 | (S)-Ethyl lactate | ≤68 | ≤91 | abap.co.in |
| Ethyl Benzoylformate | Saccharomyces cerevisiae | (R)-Ethyl mandelate | - | >95 (with additive) | acs.org |
| α-Keto-β-azido ester | Saccharomyces cerevisiae | (2R,3S)-β-Azido-α-hydroxy ester | - | - | acs.org |
Enantioselective Syntheses of Chiral Derivatives
The creation of chiral centers, particularly quaternary stereocenters as would be required for analogues of this compound, is a significant challenge in synthetic organic chemistry. Enantioselective synthesis methods are employed to control the stereochemistry of the products.
One common strategy involves the use of chiral auxiliaries. beilstein-journals.org These are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical outcome of a reaction, and are subsequently removed. For β-ketoesters, chiral auxiliaries derived from amino acids, such as Evans oxazolidinones or pseudoephedrine, have been successfully used in alkylation and other C-C bond-forming reactions to create chiral α-substituted products with high diastereoselectivity. thieme-connect.com Sulfur-based chiral auxiliaries have also demonstrated excellent stereocontrol in aldol and Michael addition reactions. scielo.org.mx
Another powerful approach is the use of catalytic asymmetric methods. For instance, the enantioselective conjugate addition of nucleophiles to α,β-unsaturated systems is a well-established method. While not directly applicable to the synthesis of the unsaturated this compound, it is a key method for creating chiral centers in related saturated systems. beilstein-journals.org More relevantly, copper-catalyzed allylic alkylations of α,β-unsaturated esters have been shown to produce α-alkyl-β,γ-unsaturated esters with high enantioselectivity. nih.gov
The following table showcases research findings for the enantioselective synthesis of chiral derivatives of analogous β-ketoesters.
Table 2: Enantioselective Synthesis of Chiral Derivatives of Analogous β-Ketoesters
| Reaction Type | Substrate | Catalyst/Auxiliary | Product | Yield (%) | Enantiomeric/Diastereomeric Excess | Reference |
|---|---|---|---|---|---|---|
| Asymmetric Alkylation | Pseudoephedrine amide | LiCl, LHMDS | α-Alkylated amide | 85-95 | >99% de | thieme-connect.com |
| Michael Addition | δ-Lactol auxiliary amide | LiHMDS | Amino acid derivative | 75-95 | >98% de | thieme-connect.com |
| Conjugate Addition | α,β-Unsaturated pyroglutamate | Gilman reagent | 3-Methylglutamic acid | High | One diastereomer observed | beilstein-journals.org |
| Allylic Alkylation | γ-Phosphate α,β-unsaturated ester | Cu-catalyst | α-Alkyl-β,γ-unsaturated ester | 70-95 | 87-97% ee | nih.gov |
Sustainable Synthetic Strategies for this compound Production
Modern synthetic chemistry places a strong emphasis on the development of sustainable processes that minimize environmental impact. This includes the use of solvent-free reaction conditions and conducting reactions at ambient temperature and pressure.
Solvent-Free Reaction Conditions
Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use of often toxic and volatile organic solvents. These reactions can lead to improved yields, reduced reaction times, and simplified work-up procedures.
For the synthesis of β-ketoesters and their derivatives, several solvent-free methods have been reported. The condensation of β-dicarbonyl compounds with amines to form β-amino-α,β-unsaturated esters can be efficiently catalyzed by solid superacids like sulfated zirconia under solvent-free conditions. researchgate.net Heterogeneous catalysts such as Hβ zeolite have been used for the solvent-free synthesis of α,β-unsaturated ketones from alkynes and aldehydes. rsc.org While not a direct synthesis of this compound, these methods highlight the potential for using solid catalysts in solvent-free systems for related transformations.
The following table provides examples of solvent-free synthetic methodologies applicable to related compound classes.
Table 3: Examples of Solvent-Free Synthetic Methodologies
| Reaction Type | Reactants | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Condensation | β-Dicarbonyl compounds, Amines | Sulfated Zirconia | β-Amino-α,β-unsaturated esters | 85-96 | researchgate.net |
| Tandem Hydration/Condensation | Alkynes, Aldehydes | Hβ Zeolite | α,β-Unsaturated ketones | Good to Excellent | rsc.org |
| Biginelli-type Condensation | Aldehyde, β-Ketoester, Urea | Ammonium (B1175870) hypobromite | Dihydropyrimidin-2(1H)-ones | Excellent | researchgate.net |
Reactions at Ambient Temperature and Pressure
Several synthetic routes to β-ketoesters and unsaturated esters can be performed at room temperature. For instance, the condensation of aldehydes with ethyl diazoacetate to form β-keto esters can be catalyzed by molybdenum(VI) dichloride dioxide at room temperature. organic-chemistry.org The Doebner-Knoevenagel condensation provides a method for the selective synthesis of acrylamides at ambient temperatures. organic-chemistry.org Furthermore, the synthesis of trans-α,β-unsaturated N-tosylamides from propargyl acetates and sulfonyl azides proceeds at ambient temperature using a CuI catalyst. organic-chemistry.org These examples demonstrate the feasibility of developing synthetic routes to this compound and its analogues that operate under mild, energy-efficient conditions.
Table 4: Examples of Reactions at Ambient Temperature
| Reaction Type | Reactants | Catalyst | Product | Selectivity/Yield | Reference |
|---|---|---|---|---|---|
| β-Ketoester Synthesis | Aldehydes, Ethyl diazoacetate | Molybdenum(VI) dichloride dioxide | β-Keto esters | High yields | organic-chemistry.org |
| Acrylamide Synthesis | - | Organocatalyst (Doebner-Knoevenagel) | (E)-Acrylamides | High selectivity | organic-chemistry.org |
| Unsaturated Amide Synthesis | Propargyl acetates, Sulfonyl azides | CuI | trans-α,β-Unsaturated N-tosylamides | Excellent diastereoselectivity | organic-chemistry.org |
Mechanistic Elucidation of Reactions Involving Ethyl 2 Acetyl 4 Methylpent 4 Enoate
Experimental Studies for Reaction Pathway Delineation
Experimental investigations are crucial for mapping the reaction pathways of ethyl 2-acetyl-4-methylpent-4-enoate. These studies provide tangible evidence of reaction kinetics and the involvement of transient species, which are essential for building a complete mechanistic picture.
Kinetic Investigations of Ketoester Transformations
The rates of chemical reactions are dictated by various factors, including reactant concentrations, temperature, and the presence of catalysts. Kinetic studies on the transformations of this compound, such as its hydrolysis, decarboxylation, or participation in condensation reactions, can reveal the order of the reaction and the rate-determining step.
For instance, the hydrolysis of the ester functional group under basic conditions is expected to follow a second-order rate law, consistent with a bimolecular nucleophilic acyl substitution (SNAc) mechanism. The rate equation for this transformation would be:
Rate = k[this compound][OH⁻]
A hypothetical set of kinetic data for the base-mediated hydrolysis of this compound at a constant temperature is presented below to illustrate the determination of reaction order.
| Initial [Ester] (M) | Initial [OH⁻] (M) | Initial Rate (M/s) |
| 0.05 | 0.05 | 1.25 x 10⁻⁴ |
| 0.10 | 0.05 | 2.50 x 10⁻⁴ |
| 0.05 | 0.10 | 2.50 x 10⁻⁴ |
Identification of Catalytic Intermediates
Many reactions involving β-ketoesters like this compound are catalyzed. The identification of fleeting intermediates formed during these catalytic cycles is paramount to understanding the reaction mechanism. Techniques such as in-situ spectroscopy (e.g., NMR, IR) and trapping experiments are employed for this purpose.
In a catalyzed reaction, such as an aldol (B89426) condensation or an alkylation, the initial step often involves the deprotonation of the α-carbon (the carbon between the two carbonyl groups) to form an enolate intermediate. This enolate is a key catalytic intermediate, acting as a potent nucleophile. Trapping this enolate with a suitable electrophile that is not part of the main reaction sequence can provide evidence for its existence.
For example, in a reaction where the enolate of this compound is proposed, the addition of a rapid trapping agent like methyl iodide could lead to the formation of ethyl 2-acetyl-2-methyl-4-methylpent-4-enoate, a product that would not be formed otherwise. The detection of this trapped product would strongly support the presence of the enolate intermediate. The interception of one chemical intermediate with another can be challenging due to their high reactivity and short lifetimes but offers a powerful method for discovering new reactions. nih.gov
Computational Chemistry and Quantum Mechanical Analysis
Complementing experimental work, computational chemistry provides a powerful lens through which to view the intricate details of reaction mechanisms at a molecular level.
Density Functional Theory (DFT) Calculations for Mechanistic Insights
Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure and energetics of molecules and transition states. For this compound, DFT calculations can be used to model the geometries of reactants, intermediates, transition states, and products. These calculations help in understanding the feasibility of a proposed reaction pathway by determining the relative energies of these species. For instance, DFT can be used to compare the stability of different possible enolate structures or to assess the activation energy required for a particular reaction step. These computational analyses, when combined with experimental results, can lead to a plausible and detailed reaction mechanism. nih.gov
Transition State Analysis and Energy Profile Mapping
A key aspect of mechanistic elucidation is the identification and characterization of transition states—the highest energy points along a reaction coordinate. Transition state analysis using computational methods allows for the visualization of the molecular geometry at the peak of the energy barrier. By calculating the vibrational frequencies of the transition state structure, it can be confirmed as a true saddle point on the potential energy surface (characterized by one imaginary frequency).
Mapping the entire energy profile of a reaction involving this compound provides a quantitative description of the reaction pathway. This profile plots the energy of the system as it progresses from reactants to products, passing through any intermediates and transition states. The height of the energy barriers (activation energies) calculated from this profile can be correlated with the experimentally observed reaction rates.
A hypothetical simplified energy profile for the first step of an acid-catalyzed enolization of this compound is shown below:
| Species | Relative Energy (kcal/mol) |
| Reactant (Keto form) | 0 |
| Protonated Keto form | +5 |
| Transition State | +15 |
| Enol form | -2 |
This data illustrates the energetic landscape of the initial protonation and subsequent tautomerization to the more stable enol form under acidic conditions.
Modeling of Substrate-Catalyst Interactions and Tautomeric Equilibria
The interaction between this compound (the substrate) and a catalyst is a critical factor in determining the course and efficiency of a reaction. Computational modeling can provide detailed insights into the non-covalent interactions, such as hydrogen bonding or van der Waals forces, that stabilize the substrate-catalyst complex. Understanding these interactions is essential for designing more effective catalysts.
Furthermore, this compound can exist in tautomeric forms: the keto form and the enol form. The equilibrium between these two forms is crucial for its reactivity.
Keto form ⇌ Enol form
Computational models can predict the relative stabilities of these tautomers and the energy barrier for their interconversion. The position of this equilibrium can be influenced by the solvent and the presence of acids or bases. DFT calculations can quantify these effects, providing a deeper understanding of the conditions that favor one tautomer over the other, which in turn dictates the subsequent reaction pathway.
Studies on Radical-Mediated Chemical Processes
Research into the behavior of β-dicarbonyl compounds in the presence of oxidizing agents has revealed pathways for intramolecular cyclization reactions. These processes, proceeding through radical intermediates, are of significant interest for the construction of cyclic systems. While studies specifically detailing the radical-mediated reactions of this compound are not extensively documented in the provided resources, the principles of such transformations can be understood through the examination of closely related substrates.
One pertinent example is the manganese(III) acetate-mediated oxidative radical cyclization of analogous 2-(alk-4-enyl)malonates. thieme-connect.de In these reactions, manganese(III) acetate (B1210297) serves to generate a manganese enolate, which subsequently undergoes oxidation to produce a dicarbonyl radical. This radical species can then participate in an intramolecular addition to the tethered alkene, leading to the formation of a five-membered ring system.
A study on a similar compound, (E)-ethyl 2-acetyl-5,9-dimethyldeca-4,8-dienoate, demonstrated a related transformation. thieme-connect.de Although this substrate possesses a longer alkyl chain with an additional double bond, the fundamental mechanism of radical generation and subsequent cyclization provides a valuable model. In this specific case, the reaction was mediated by manganese(III) acetate in the presence of copper(II) trifluoromethanesulfonate (B1224126) in acetonitrile (B52724). thieme-connect.de
Free-radical reactions are noted for their utility in synthesizing sterically hindered centers within complex molecules. They generally proceed under mild or neutral conditions, which allows for the transformation of substrates that may be sensitive to pH changes, thereby avoiding decomposition or racemization. thieme-connect.de Furthermore, radical reactions are often less affected by the solvent compared to ionic reactions, as radicals are typically less solvated. thieme-connect.de
The following table summarizes the findings for the manganese(III) acetate mediated oxidative radical cyclization of a related substrate, which helps to illustrate the potential reaction pathways for this compound under similar conditions.
| Reagent/Catalyst | Substrate Analogue | Product Type | Key Observations |
| Mn(OAc)₃, Cu(OTf)₂ | 2-(Alk-4-enyl)malonates | Cyclopentane-fused lactones | Formation of γ-lactones in excellent yields with minimal oxidized side products in the presence of acetic acid. thieme-connect.de |
| Mn(OAc)₃ | (E)-ethyl 2-acetyl-5,9-dimethyldeca-4,8-dienoate | Not specified in detail | Demonstrates the applicability of manganese(III) acetate in mediating oxidative radical cyclization for β-keto esters with alkenyl chains. thieme-connect.de |
This mechanistic framework, involving the generation of a radical at the α-position of the dicarbonyl moiety followed by intramolecular cyclization, is the anticipated pathway for radical-mediated reactions of this compound.
Chemical Transformations and Derivative Synthesis from Ethyl 2 Acetyl 4 Methylpent 4 Enoate
Cyclization Reactions Leading to Heterocyclic Compounds
The inherent reactivity of Ethyl 2-acetyl-4-methylpent-4-enoate lends itself to various cyclization strategies, providing pathways to valuable heterocyclic scaffolds.
Molecular iodine has emerged as a practical and mild catalyst for the synthesis of substituted pyrans and furans from unsaturated β-ketoesters. nih.govacs.org This methodology offers an environmentally friendly alternative to traditional transition metal catalysts. researchgate.net The reaction, typically performed under solvent-free conditions at ambient temperature, is believed to proceed through an enol tautomerization pathway. nih.govresearchgate.net Iodine is thought to enhance the acidity of the enol intermediate, facilitating carbocation formation and subsequent intramolecular cyclization onto the double bond. researchgate.net
For a substrate like this compound, this reaction would be expected to yield a highly substituted dihydropyran derivative. The general transformation is tolerant of a wide range of functional groups. researchgate.net Optimization studies on analogous substrates have shown that conducting the reaction neat (without solvent) often provides superior yields compared to using solvents like acetonitrile (B52724) or ethyl acetate (B1210297). researchgate.net
Table 1: Representative Conditions for Iodine-Catalyzed Cyclization
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature | Outcome |
| Molecular Iodine (I₂) | 15 | Solvent-free | Ambient | Efficient cyclization to pyran/furan derivatives |
| Molecular Iodine (I₂) | 10-20 | Acetonitrile | Ambient | Lower yields compared to solvent-free |
This table presents generalized findings from studies on analogous unsaturated β-ketoesters and α-propargyl-β-ketoesters. researchgate.netnih.gov
The synthesis of substituted piperidine-2,4-diones can be achieved from β-ketoester precursors through a multi-step sequence involving a regioselective Dieckmann cyclization. nih.govmdpi.com While this transformation has not been explicitly documented for this compound, a plausible synthetic route can be proposed based on established methods. mdpi.com
The general strategy involves the initial conversion of the β-ketoester into a β-amino ester. This can be accomplished by reaction with ammonium (B1175870) acetate to form a vinylogous carbamate, followed by reduction. mdpi.com The resulting β-amino ester is then coupled with a malonate derivative, such as monomethyl malonate, to create an amidodiester. mdpi.com This intermediate is specifically designed to undergo an intramolecular Dieckmann cyclization upon treatment with a base like sodium methoxide. mdpi.com The cyclization is followed by hydrolysis and decarboxylation to furnish the target piperidine-2,4-dione ring system. mdpi.com This approach is flexible, allowing for the synthesis of piperidine-2,4-diones with various substitution patterns and can be adapted for enantioselective synthesis by using chiral auxiliaries. nih.govmdpi.com
Functional Group Modifications and Regioselective Conversions
The presence of multiple reactive sites in this compound allows for various regioselective modifications. As a β,γ-unsaturated ketoester, it can act as an acceptor in 1,4-conjugate additions at the carbon-carbon double bond or undergo 1,2-addition at the keto-carbonyl group. nih.gov
Key functional group transformations include:
Reactions at the C=C Double Bond: The terminal double bond is susceptible to a variety of addition reactions. For instance, organocatalytic conjugate addition of nucleophiles is a common method for C-C bond formation at the β-position relative to the ester. mdpi.com
Reactions of the Keto Group: The acetyl group can undergo reduction to a secondary alcohol using standard reducing agents. Asymmetric hydrogenation of the keto group, often catalyzed by chiral metal complexes, can provide access to specific stereoisomers of the corresponding β-hydroxy ester.
Reactions of the Ester Group: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
These transformations allow for the selective modification of one functional group while preserving others, enabling the synthesis of a wide array of derivatives.
Synthesis of Structurally Related Analogues with Modified Backbones
The carbon framework of this compound serves as a template for synthesizing structurally novel analogues, including those incorporating organometallic moieties or specific stereochemistry.
Ferrocene (B1249389) and its derivatives are of significant interest due to their unique electronic and structural properties. acs.org The synthesis of a ferrocene-containing analogue of this compound can be envisioned through several established methods for incorporating a ferrocenyl group. pharmaffiliates.com
One common approach is the Friedel-Crafts acylation of ferrocene. pharmaffiliates.comnih.gov A derivative of the title compound, such as the corresponding acid chloride, could be reacted with ferrocene in the presence of a Lewis acid catalyst to attach the ketoester backbone to one of the cyclopentadienyl (B1206354) rings. nih.gov Alternatively, ferrocene-containing esters can be prepared by reacting a ferrocene carboxylate with the appropriate alcohol or, conversely, by reacting 1,1'-ferrocenedicarboxylic acid chloride with an appropriate alcohol precursor. nih.gov Chiral ferrocene-based ligands have also been developed and employed in the asymmetric catalytic hydrogenation of β-ketoesters, highlighting the synergy between ferrocene chemistry and β-ketoester transformations. thegoodscentscompany.com
Table 2: General Methods for Ferrocene Derivative Synthesis
| Method | Reactants | Product Type |
| Friedel-Crafts Acylation | Ferrocene, Acyl Chloride/Anhydride, Lewis Acid | Acetylferrocene or other acylated ferrocenes |
| Esterification | Ferrocenecarboxylic Acid, Alcohol | Ferrocenyl Ester |
| Salt Metathesis | Sodium Cyclopentadienide, Iron(II) Chloride | Ferrocene |
This table outlines general, well-established methods for synthesizing ferrocene derivatives. pharmaffiliates.comnih.gov
This compound possesses a chiral center at the C2 position, meaning it can exist as a mixture of stereoisomers. The synthesis of specific stereoisomeric derivatives is a key objective in modern organic chemistry.
Several strategies can be employed to achieve stereocontrol:
Asymmetric Hydrogenation: The double bond or the ketone carbonyl can be selectively reduced using chiral catalysts (e.g., those based on rhodium or iridium) to generate new stereocenters with high enantioselectivity. thegoodscentscompany.com
Chiral Auxiliaries: Attaching a chiral auxiliary to the molecule can direct subsequent reactions to proceed with high diastereoselectivity. The auxiliary can then be removed to yield the enantiomerically enriched product.
Enantioselective Alkylation: The use of chiral catalysts, such as iridium-based systems with phosphoramidite (B1245037) ligands, can achieve enantioselective alkylation of related unsaturated ketoesters, establishing a stereocenter that can be carried through further transformations. nih.gov
Catalyst-Controlled Isomerization: Specific catalysts, such as the Lindlar catalyst (palladium on calcium carbonate), have been used to stereoselectively synthesize cis-isomers of related pentenoate esters from allene (B1206475) precursors.
These methods provide powerful tools for accessing specific stereoisomers of derivatives, which is often crucial for biological applications.
Advanced Analytical Techniques for Characterization in Academic Research
Spectroscopic Methods for Molecular Structure Elucidation
Spectroscopic techniques are powerful tools that probe the interaction of electromagnetic radiation with matter, providing intricate details about molecular structure, bonding, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: In the ¹H NMR spectrum of Ethyl 2-acetyl-4-methylpent-4-enoate, distinct signals corresponding to each unique proton environment are expected. The ethyl group would manifest as a quartet for the methylene (B1212753) protons (-CH₂-) coupled to the methyl protons (-CH₃-), which would appear as a triplet. The acetyl group's methyl protons would present as a sharp singlet. The protons of the pentenoate backbone, including the methine proton at the C2 position, the methylene protons at the C3 position, and the vinyl protons and methyl group on the C4-C5 double bond, would each exhibit characteristic chemical shifts and coupling patterns, providing crucial connectivity information.
¹³C NMR: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, distinct signals would be anticipated for the carbonyl carbons of the ester and acetyl groups, the carbons of the ethyl group, the sp² hybridized carbons of the double bond, and the remaining sp³ hybridized carbons of the pentenoate backbone. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.
Due to the lack of publicly available experimental spectral data for this compound, a representative data table cannot be generated.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule with high precision. By providing a highly accurate mass measurement of the molecular ion, HRMS can confirm the molecular formula of this compound. This technique is also invaluable for identifying characteristic fragmentation patterns that can further corroborate the proposed structure. While a specific experimental value is not available, the exact mass can be calculated based on the molecular formula.
Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound
| Molecular Formula | Calculated Exact Mass (m/z) |
|---|
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands. Strong carbonyl (C=O) stretching vibrations for both the ester and ketone functionalities would be prominent, likely appearing in the range of 1700-1750 cm⁻¹. Additionally, C=C stretching from the alkene, C-O stretching from the ester, and various C-H stretching and bending vibrations would be observed, collectively providing a fingerprint of the molecule's functional group composition.
Table 2: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
|---|---|
| C=O (Ester) | ~1735-1750 |
| C=O (Ketone) | ~1715 |
| C=C (Alkene) | ~1640-1680 |
| C-O (Ester) | ~1000-1300 |
| C-H (sp², alkene) | ~3010-3100 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule. This compound contains a carbon-carbon double bond and two carbonyl groups. While the isolated C=C and C=O groups have absorptions in the UV region, the lack of extensive conjugation means that strong absorptions at longer wavelengths are not expected. The spectrum would likely show π → π* and n → π* transitions characteristic of these chromophores. The exact absorption maximum (λmax) would need to be determined experimentally.
Chromatographic Separation and Purity Assessment Techniques
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of a chemical reaction and assessing the purity of the product. In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product. The compound would be spotted on a TLC plate (typically silica (B1680970) gel) and developed with an appropriate solvent system (eluent). The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and eluent system. By comparing the Rf value of the product to that of the starting materials, the progress of the reaction can be effectively monitored. Different visualization techniques, such as UV light or chemical staining, can be used to see the spots on the TLC plate.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Ethyl 2-methyl-4-pentenoate |
| Ethyl 4-methyl-4-pentenoate |
Flash Column Chromatography for Product Purification
Flash column chromatography is a fundamental purification technique widely reported in the academic literature for the isolation of this compound from crude reaction mixtures. This rapid form of preparative column chromatography utilizes a stationary phase, typically silica gel, and a solvent system (eluent) to separate the target compound from unreacted starting materials, byproducts, and other impurities.
In a notable study, the purification of this compound was achieved on a 7.0 mmol scale using flash column chromatography with a solvent system of hexanes and diethyl ether (Et2O) in a 20:1 ratio. vhu.edu.vn This process yielded the product as a colorless oil. vhu.edu.vn Another research effort employed a gradient elution method with a mixture of hexanes and ethyl acetate (B1210297) (EtOAc), starting from a 100:1 ratio and gradually increasing the polarity to 50:1, to successfully isolate the compound as a light-yellow oil. vhu.edu.vn
The selection of the eluent system is critical and is often determined by preliminary analysis using thin-layer chromatography (TLC). vhu.edu.vn The general procedure involves loading the crude product onto a column packed with 230–400-mesh silica gel and passing the chosen solvent system through the column under positive pressure. vhu.edu.vn
The following table summarizes the reported conditions for the flash column chromatographic purification of this compound:
| Stationary Phase | Eluent System | Ratio (v/v) | Scale | Reference |
| Silica Gel | Hexanes/Diethyl Ether | 20:1 | 7.0 mmol | vhu.edu.vn |
| Silica Gel | Hexanes/Ethyl Acetate | 100:1 to 50:1 | Not Specified | vhu.edu.vn |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture. While detailed academic studies focusing solely on the quantitative analysis of pure this compound are not prevalent in the searched literature, a patent document describes an HPLC method for the analysis of a reaction mixture containing this compound.
In this context, the analytes were separated using reverse-phase HPLC. google.com The described method is part of a process for preparing benzoquinolone inhibitors of VMAT2. google.com Although the specific retention time and quantification parameters for this compound are not provided, the general conditions are outlined.
The table below details the HPLC system parameters mentioned in the patent:
| Component | Specification |
| Technique | Reverse-Phase HPLC |
| Column | Phenomenex Onyx Monolithic C18, 25 x 4.6 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 1 mL/minute |
| Detection | Mass Spectrometry (LC/MS/MS) |
This information suggests that a C18 column with a mobile phase consisting of an acidified aqueous solution and an organic modifier is suitable for the separation of this compound from other components. The use of mass spectrometry as a detector provides high sensitivity and selectivity, allowing for the identification and potential quantification of the target compound within a complex matrix.
X-ray Crystallography for Solid-State Structural Determination
Based on the reviewed academic and patent literature, there is no evidence of the solid-state structure of this compound being determined by single-crystal X-ray diffraction. This is likely because the compound exists as an oil at room temperature, making crystallization challenging. vhu.edu.vn While the crystal structure of derivatives synthesized from this compound has been reported, the crystal structure of the parent compound itself remains undetermined.
Future Directions and Emerging Research Avenues for Ethyl 2 Acetyl 4 Methylpent 4 Enoate
Development of Novel Catalytic Systems for Enhanced Selectivity
Currently, detailed public information on the specific catalytic systems used for the industrial synthesis of Ethyl 2-acetyl-4-methylpent-4-enoate is limited. However, the synthesis of structurally related compounds provides insights into potential catalytic strategies that could be adapted and optimized. For instance, the synthesis of compounds like Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate has been achieved using indium(III) triflate as a catalyst. orgsyn.org
Future research could focus on developing highly selective catalysts for the synthesis of this compound. This would be crucial for controlling the formation of specific isomers, which can have different olfactory properties. Areas of exploration could include:
Homogeneous Catalysis: Investigating the use of transition metal complexes (e.g., palladium, rhodium, ruthenium) to catalyze the key bond-forming reactions in the synthesis of the target molecule.
Heterogeneous Catalysis: Developing solid acid or base catalysts that can be easily separated from the reaction mixture, simplifying purification and reducing waste.
Biocatalysis: Exploring the use of enzymes (e.g., lipases, esterases) to perform specific steps in the synthesis, potentially leading to higher enantioselectivity and milder reaction conditions.
Table 1: Potential Catalytic Systems for Future Research
| Catalyst Type | Potential Catalyst | Target Reaction Step | Desired Outcome |
| Homogeneous | Indium(III) triflate | Carbon-carbon bond formation | High yield and selectivity |
| Heterogeneous | Zeolites, solid acids | Acylation/esterification | Recyclability and reduced waste |
| Biocatalyst | Lipases | Enantioselective synthesis | Production of specific stereoisomers |
Exploration of New Synthetic Pathways and Applications
The current known application of this compound is in the fragrance sector. google.com However, its functional groups—an ester, a ketone, and an alkene—offer a rich platform for further chemical transformations, potentially leading to new applications.
Future research could explore:
Derivatization: Using the existing functional groups as handles to synthesize a library of new compounds with potentially interesting properties for materials science, agrochemicals, or pharmaceuticals.
Polymerization: Investigating the possibility of using the alkene functionality to create novel polymers with unique characteristics.
Asymmetric Synthesis: Developing synthetic routes to access specific enantiomers of this compound, which may have distinct and more desirable fragrance profiles.
Integration of Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, which can accelerate the research and development process. For this compound, computational modeling could be applied to:
Structure-Property Relationships: Using Quantitative Structure-Activity Relationship (QSAR) models to predict the olfactory properties of different isomers and derivatives, guiding the synthesis of new fragrance compounds with desired scents.
Reaction Mechanism Studies: Employing Density Functional Theory (DFT) calculations to elucidate the mechanisms of potential synthetic reactions and to design more efficient catalytic systems.
Spectroscopic Prediction: Calculating spectroscopic data (e.g., NMR, IR) to aid in the characterization of newly synthesized compounds.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H16O3 |
| Average Mass | 184.235 Da |
| Monoisotopic Mass | 184.109944 g/mol |
This data is based on computational predictions. epa.gov
Investigation of Green Chemistry Principles in Practical Syntheses
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Future research on the synthesis of this compound should prioritize the incorporation of these principles:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Renewable Feedstocks: Exploring the possibility of synthesizing the molecule from bio-based starting materials.
Energy Efficiency: Developing synthetic methods that can be carried out at ambient temperature and pressure to reduce energy consumption.
Safer Solvents and Auxiliaries: Investigating the use of greener solvents, such as water, supercritical fluids, or ionic liquids, to replace traditional volatile organic compounds.
By focusing on these future directions, the scientific community can unlock the full potential of this compound, moving beyond its current applications and contributing to the development of more sustainable and efficient chemical processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
